molecular formula C7H7N3 B1404090 Pyrazolo[1,5-a]pyridin-4-amine CAS No. 1546993-64-9

Pyrazolo[1,5-a]pyridin-4-amine

Cat. No. B1404090
M. Wt: 133.15 g/mol
InChI Key: OGXWKAPKKLJNMT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-4-amine is an organic compound that belongs to the class of pyrazolopyrimidines . It forms the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction and offers several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridin-4-amine and its derivatives have been synthesized using various methods . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Synthetic and Medicinal Aspects Pyrazolo[1,5-a]pyrimidine scaffold, structurally related to Pyrazolo[1,5-a]pyridin-4-amine, is recognized for its broad spectrum of medicinal properties. It serves as a building block for drug-like candidates, exhibiting a range of biological activities including anticancer, anti-infectious, anti-inflammatory, and radio diagnostics. The scaffold's structure-activity relationship (SAR) studies have captivated medicinal chemists, leading to the derivation of numerous lead compounds for diverse disease targets. Despite its extensive use, ample opportunities remain for further exploration of this privileged scaffold in drug development. Synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties are extensively documented, highlighting the scaffold's potential in medicinal chemistry (Cherukupalli et al., 2017).

Kinase Inhibition Pyrazolo[3,4-b]pyridine, closely related to Pyrazolo[1,5-a]pyridin-4-amine, has been extensively utilized as a key element in kinase inhibitor design due to its ability to interact with kinases through multiple binding modes. This versatility has led to numerous patents claiming pyrazolo[3,4-b]pyridine for kinase inhibition. The scaffold typically binds to the hinge region of the kinase, showcasing its potential in medicinal chemistry and drug design (Wenglowsky, 2013).

Biological Applications Pyrazolo[3,4-d]pyrimidines, structurally similar to Pyrazolo[1,5-a]pyridin-4-amine, have been the subject of extensive biological investigations due to their resemblance to purines. Their significant biological and medicinal potential has been demonstrated through various tests and assays, highlighting their relevance in treating conditions related to the central nervous system, cardiovascular system, cancer, and inflammation. This comprehensive review of pyrazolo[3,4-d]pyrimidines underscores their multifaceted medicinal significance (Chauhan & Kumar, 2013).

Regio-Orientation in Synthesis Understanding the regio-orientation in the synthesis of pyrazolo[1,5-a]pyrimidines is crucial, especially when dealing with reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents. This review delves into the complexities and controversies associated with regio-orientation, especially when unsymmetrical 1,3-bielectrophilic reagents react with 3(5)-aminopyrazoles. Such insights are pivotal for chemists working with this scaffold and its derivatives (Mohamed & Mahmoud, 2019).

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-5-10-7(6)3-4-9-10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWKAPKKLJNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-4-amine

CAS RN

1546993-64-9
Record name pyrazolo[1,5-a]pyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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